3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide
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Overview
Description
3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a diphenylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the availability of starting materials, the desired scale of production, and the specific requirements of the end product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The specific conditions for each reaction would depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used
Scientific Research Applications
3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects in various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide include other pyrrolidine derivatives and chloropyridine-containing molecules. Examples include:
- 3-chloropyridin-4-yl)-N,N-diphenylpyrrolidine-1-carboxamide
- 3-(4-chloropyridin-3-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N,N-diphenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-20-15-24-13-11-21(20)28-19-12-14-25(16-19)22(27)26(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19H,12,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUZBLZVAOWHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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